molecular formula C10H12N2O5S B2952685 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid CAS No. 155493-24-6

2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid

Cat. No.: B2952685
CAS No.: 155493-24-6
M. Wt: 272.28
InChI Key: MMRGZEQCLZAQTR-UHFFFAOYSA-N
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Description

2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid is a high-purity chemical building block designed for pharmaceutical research and development, particularly in the design of novel anti-inflammatory agents. Its molecular architecture integrates a sulfonamide-linked phenyl ring, a formamido spacer, and a carboxylic acid terminus, creating a multifunctional scaffold for constructing potential bioactive molecules. This structure is of significant interest for researchers focusing on selective cyclooxygenase-2 (COX-2) inhibitors. Diary heterocyclic compounds featuring a methylsulfonyl or sulfonamido pharmacophore are established motifs for conferring selectivity towards the COX-2 enzyme isozyme over COX-1 . The targeted inhibition of COX-2 is a validated therapeutic strategy for managing inflammation and pain while aiming to improve the safety profile and reduce the ulcerogenic liability common to non-selective NSAIDs . Researchers can utilize this compound as a critical precursor in synthesizing more complex molecules, such as benzimidazole derivatives, which have demonstrated potent COX-2 inhibitory activity and selectivity in biological assessments . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[4-(methylsulfamoyl)benzoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-11-18(16,17)8-4-2-7(3-5-8)10(15)12-6-9(13)14/h2-5,11H,6H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRGZEQCLZAQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid involves several steps. One common method includes the reaction of 4-(methylsulfamoyl)aniline with chloroacetic acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications of 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid

This compound is a chemical compound with the molecular formula C10H12N2O5SC_{10}H_{12}N_2O_5S and a molecular weight of 272.28 g/mol. This sulfonamide derivative is significant in pharmacology and medicinal chemistry due to its unique structure that enables it to interact with various biological targets, potentially leading to therapeutic applications.

Applications in Scientific Research

  • Chemistry: It serves as an intermediate in synthesizing complex molecules and as a reagent in various chemical reactions.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine: There is ongoing research to explore its potential therapeutic uses, particularly in developing new drugs.
  • Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with the function of enzymes involved in various metabolic pathways, leading to antimicrobial and anti-inflammatory effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

Minimum Inhibitory Concentrations (MIC) against various microorganisms :

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, and it reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.

Case Studies

Study on Antimicrobial Efficacy:
A study evaluated the efficacy of this compound against multi-drug resistant strains. The compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid
  • CAS Number : 155493-24-6
  • Molecular Formula : C₁₀H₁₂N₂O₅S
  • Molecular Weight : 272.28 g/mol .

Structural Features: The compound consists of a phenyl ring substituted with a methylsulfamoyl group (-SO₂NHCH₃) at the para position. This aromatic core is linked via a formamido bridge (-NHC(O)-) to a glycine moiety (-CH₂COOH).

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of this compound with analogous compounds:

Compound Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound (CAS 155493-24-6) C₁₀H₁₂N₂O₅S 272.28 Methylsulfamoyl (-SO₂NHCH₃), carboxylic acid Laboratory research; no drug use .
2-{2-(4-Fluorophenyl)methanesulfonamidoacetamido}acetic Acid (CAS 1153243-59-4) C₁₁H₁₃FN₂O₅S 304.30 4-Fluorophenyl, sulfonamide, carboxylic acid Structural analog with enhanced lipophilicity due to fluorine substitution .
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid (CAS 848316-24-5) C₁₃H₁₄N₂O₄ 262.27 2-Oxopyrrolidine, carboxylic acid Potential bioactive scaffold for neuropharmacology; lower molecular weight .
4-(Methylsulfonyl)phenylacetic Acid (CAS 90536-66-6) C₉H₁₀O₄S 214.24 Methylsulfonyl (-SO₂CH₃), carboxylic acid Intermediate in synthesizing Etoricoxib (COX-2 inhibitor); simpler backbone .
2-(4-(4-Chlorophenoxy)phenyl)acetic Acid (CAS 148401-42-7) C₁₄H₁₁ClO₃ 262.69 4-Chlorophenoxy, carboxylic acid Used in Alzheimer’s research as a RAGE antagonist precursor .

Key Comparative Insights:

Structural Variations: Substituent Effects: The methylsulfamoyl group in the target compound contrasts with fluorophenyl (CAS 1153243-59-4) and chlorophenoxy (CAS 148401-42-7) moieties, altering electronic and steric properties .

Functional Implications: Bioactivity: The chlorophenoxy derivative (CAS 148401-42-7) demonstrates direct relevance to neurodegenerative disease research, unlike the target compound, which lacks documented biological targets . Synthetic Utility: The fluorinated analog (CAS 1153243-59-4) may exhibit improved metabolic stability in drug discovery workflows due to fluorine’s electronegativity .

Data Limitations: Physicochemical data (e.g., solubility, melting point) for the target compound are unavailable, hindering direct comparisons with analogs like CAS 90536-66-6, which has known applications in API synthesis .

Biological Activity

2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C11_{11}H14_{14}N2_{2}O4_{4}S. It features a sulfonamide group, an amide linkage, and an acetic acid moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with the function of enzymes involved in various metabolic pathways, leading to effects such as:

  • Antimicrobial Activity : Inhibition of bacterial folate synthesis.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through enzyme inhibition.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. Results showed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Inflammation Model :
    In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Structure Biological Activity
4-(Methylsulfonyl)phenylacetic acidC10_{10}H11_{11}O3_{3}SModerate antimicrobial activity
N-(4-Methylsulfamoylphenyl)glycineC11_{11}H14_{14}N2_{2}O3_{3}SLower enzyme inhibition compared to target compound

Q & A

Q. What are the recommended safety protocols for handling 2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid in laboratory settings?

  • Methodological Answer : The compound is classified under GHS hazard categories: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Researchers should:
  • Use PPE (gloves, lab coats, safety goggles) and work in a fume hood.
  • Avoid inhalation and direct contact; wash hands thoroughly after handling.
  • Store in a cool, dry place, segregated from incompatible materials.
  • Refer to the SDS from Ambeed, Inc. for emergency measures (e.g., inhalation: move to fresh air; skin contact: wash with soap/water) .

Q. How can the structural purity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • High-Performance Liquid Chromatography (HPLC) to assess chemical purity (>95%).
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm molecular structure, focusing on the methylsulfamoyl and formamido groups.
  • Elemental Analysis (EA) to verify C, H, N, S composition against theoretical values (C₁₀H₁₂N₂O₅S, MW 272.28) .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : A plausible route involves:
  • Coupling 4-(methylsulfamoyl)benzoic acid with glycine derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions.
  • Purification via recrystallization or column chromatography.
  • Analogous methods for related sulfonamide-acetic acid derivatives (e.g., (Methanesulfonyl-phenethyl-amino)-acetic acid) suggest optimizing reaction temperatures (20–40°C) and solvent systems (DMF or THF) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate this compound’s interactions with biological targets?

  • Methodological Answer :
  • Use NAMD or GROMACS with CHARMM36/AMBER force fields to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • Parameterize the compound using Gaussian-based quantum mechanics (QM) for partial charges and torsion angles.
  • Analyze binding free energy via MM-PBSA or umbrella sampling, focusing on sulfamoyl and acetic acid moieties’ electrostatic contributions .

Q. How might structural analogs of this compound be designed to enhance target specificity?

  • Methodological Answer :
  • Substitute the phenyl ring with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects on sulfamoyl reactivity.
  • Replace the acetic acid group with ester or amide derivatives to alter hydrophilicity.
  • Validate designs using docking software (AutoDock Vina) and synthesize via methods similar to triazole-thiadiazine derivatives (e.g., intermediates from 4-amino-5-chloro-2-methoxybenzoic acid) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Replicate assays under standardized conditions (pH, temperature, solvent).
  • Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm mechanisms.
  • Cross-validate with computational models (e.g., QSAR) to identify structure-activity outliers.
  • Reference crystallographic data (SHELX-refined structures) to correlate conformation with activity .

Q. How can the compound’s metabolic stability be assessed in preclinical studies?

  • Methodological Answer :
  • Perform in vitro microsomal assays (human/rat liver microsomes) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS.
  • Compare with structurally similar compounds (e.g., 2-(4-benzamidobenzenesulfonamido)acetic acid) to predict Phase I/II metabolic pathways.
  • Use CYP450 inhibition assays to evaluate drug-drug interaction risks .

Q. What crystallographic techniques are optimal for determining its solid-state conformation?

  • Methodological Answer :
  • Single-crystal X-ray diffraction using SHELXL (for small molecules) or SHELXE (for twinned crystals).
  • Resolve hydrogen-bonding networks (e.g., acetic acid dimerization) via Hirshfeld surface analysis.
  • Compare with sulfonamide-containing structures (e.g., 2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid) to identify packing motifs .

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